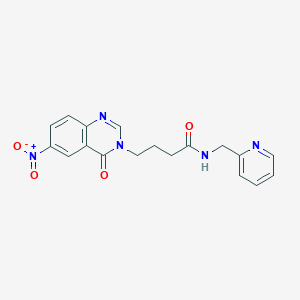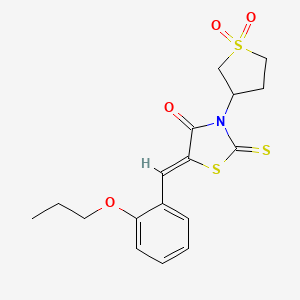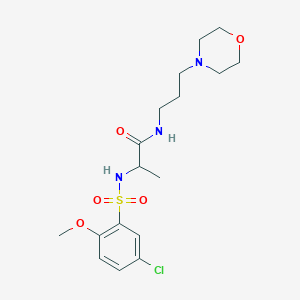
4-(6-nitro-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, a nitro group, and a pyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the quinazoline core.
Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The pyridine moiety can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Dihydroquinazoline Derivatives: Reduction of the quinazoline core results in dihydroquinazoline derivatives.
Functionalized Pyridine Derivatives: Substitution reactions on the pyridine moiety lead to various functionalized derivatives.
Scientific Research Applications
4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE: Similar structure but with a different position of the pyridine moiety.
4-(6-AMINO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE: Similar structure but with an amino group instead of a nitro group.
4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]PENTANAMIDE: Similar structure but with a different length of the amide linker.
Uniqueness
The uniqueness of 4-(6-NITRO-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N5O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(6-nitro-4-oxoquinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C18H17N5O4/c24-17(20-11-13-4-1-2-8-19-13)5-3-9-22-12-21-16-7-6-14(23(26)27)10-15(16)18(22)25/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,20,24) |
InChI Key |
XKAHNWGLTSJGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B11126600.png)
![1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126605.png)
![N-(2-fluorophenyl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B11126606.png)
![N-(2-hydroxyphenyl)-2-[2-isobutyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide](/img/structure/B11126618.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126623.png)
![2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11126627.png)
![4-chloro-N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11126633.png)

![3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11126637.png)
![4-({[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetyl}amino)benzamide](/img/structure/B11126639.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126643.png)
![2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11126644.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11126659.png)
